2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methylphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, methoxyphenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methylphenyl)methylidene]acetohydrazide typically involves multi-step organic reactions. The process may start with the formation of the triazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl and methylphenyl groups. The final step often involves the formation of the acetohydrazide moiety through condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the methoxy group.
Reduction: Reduction reactions could target the triazole ring or the acetohydrazide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential biological activity. Compounds with triazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features might interact with biological targets, leading to therapeutic effects.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methylphenyl)methylidene]acetohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could play a crucial role in binding to the target, while the other functional groups might enhance its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole or itraconazole, which are known for their antifungal properties.
Hydrazide Derivatives: Compounds like isoniazid, used in the treatment of tuberculosis.
Uniqueness
The uniqueness of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methylphenyl)methylidene]acetohydrazide lies in its combination of functional groups, which may confer distinct chemical and biological properties. Its specific structure allows for diverse applications and interactions that might not be possible with other similar compounds.
Properties
Molecular Formula |
C26H25N5O2S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H25N5O2S/c1-18-8-12-22(13-9-18)31-25(20-10-14-23(33-3)15-11-20)29-30-26(31)34-17-24(32)28-27-16-21-7-5-4-6-19(21)2/h4-16H,17H2,1-3H3,(H,28,32)/b27-16- |
InChI Key |
HZKRSBPNVSSXBJ-YUMHPJSZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC=CC=C3C)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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